molecular formula C17H15ClO3 B2646317 (2E)-3-(3-chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 861207-60-5

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2646317
CAS No.: 861207-60-5
M. Wt: 302.75
InChI Key: CEVANPFFJAPREM-SOFGYWHQSA-N
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Description

The compound “(2E)-3-(3-chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its molecular formula is C₁₇H₁₅ClO₃, with a molecular weight of 302.75 g/mol. Structurally, it features:

  • A 3-chloro-4-methoxyphenyl group at the β-position, contributing electron-withdrawing (chloro) and electron-donating (methoxy) effects.
  • A 3-methoxyphenyl group at the α-position, enhancing solubility and influencing π-π stacking interactions.

Chalcones like this are studied for their diverse biological activities, including antifungal, antiviral, and anticancer properties, driven by their ability to modulate enzyme activity and interact with biological targets such as proteins or receptors .

Properties

IUPAC Name

(E)-3-(3-chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-14-5-3-4-13(11-14)16(19)8-6-12-7-9-17(21-2)15(18)10-12/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVANPFFJAPREM-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-4-methoxybenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorine atom and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are strongly influenced by substituent positions and electronic effects. Below is a comparison with structurally related chalcones:

Compound Name Substituents (α/β Positions) Molecular Weight (g/mol) Key Properties/Activities Reference
(2E)-3-(3-Chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one α: 3-methoxyphenyl; β: 3-chloro-4-methoxyphenyl 302.75 High lipophilicity; potential antifungal/antiviral activity
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one α: 4-methoxyphenyl; β: 3-chlorophenyl 272.73 Moderate antifungal activity (MIC = 0.07 µg/mL against T. rubrum)
4′-Hydroxy-4-methoxychalcone α: 4-methoxyphenyl; β: 4-hydroxyphenyl 268.27 Enhanced solubility due to hydroxyl group; antioxidant activity
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one α: 2-fluoro-4-methoxyphenyl; β: 4-chlorophenyl 294.72 Fluorine substitution improves metabolic stability
N-(4[(2E)-3-(4-methoxyphenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPM) α: phenyl; β: 4-methoxyphenyl 307.34 Strong interaction with SARS-CoV-2 SPIKE protein

Electronic and Steric Effects

  • Chloro vs.
  • Fluorine Substitution : Analogous compounds with fluorine (e.g., ) exhibit higher metabolic stability due to fluorine’s electronegativity and small atomic radius, contrasting with the target’s chlorine .
  • Hydroxyl Groups : Compounds like 4′-hydroxy-4-methoxychalcone () show increased hydrogen-bonding capacity, enhancing interactions with enzymes like ACE2 compared to the target’s methoxy-dominated structure .

Physicochemical Properties

  • Thermal Stability : Chalcones with 3,4-dimethoxy substitutions () exhibit higher melting points (~160–180°C) compared to the target, likely due to increased crystallinity from symmetric substitution .

Biological Activity

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities, particularly in the realm of cancer research. This article explores its biological activity, including anticancer effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H14ClO3
  • Molar Mass : 303.73 g/mol
  • CAS Number : 861207-61-6

Biological Activity Overview

Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under consideration exhibits notable anticancer activity, particularly against various human cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against several cancer types:

In Vitro Studies

  • Breast Cancer : The compound demonstrated significant antiproliferative effects on MCF-7 breast cancer cells with an IC50 value of approximately 6.55–10.14 µM. Mechanistic studies revealed that it induces apoptosis by increasing the expression of Caspase 3 and Caspase 9, thereby promoting cell death through mitochondrial pathways .
  • Colon Cancer : In HCT116 colon cancer cells, the compound exhibited an IC50 value of 4.64 µM, indicating strong inhibitory effects on cell proliferation .
  • Liver Cancer : HepG2 liver cancer cells also showed sensitivity to this chalcone derivative, with reported IC50 values around 4.64 µM .

The anticancer activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
  • Cell Cycle Arrest : It causes G2/M phase arrest in the cell cycle, preventing cancer cells from proliferating effectively.
  • Tubulin Polymerization Inhibition : The compound interferes with microtubule dynamics by binding to the colchicine site on tubulin, which is crucial for mitotic spindle formation during cell division .

Study Highlights

A comprehensive review published in MDPI analyzed various chalcone derivatives and their anticancer properties over recent years. The findings indicated that compounds with electron-donating groups like methoxy significantly enhance biological activity against cancer cells .

Study Reference Cell Line IC50 (µM) Mechanism
Shukla et al., 2021MCF-76.55–10.14Apoptosis via caspase activation
MDPI ReviewHCT1164.64G2/M phase arrest
MDPI ReviewHepG24.64Tubulin polymerization inhibition

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